molecular formula C22H31NO5 B13100114 Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Cat. No.: B13100114
M. Wt: 389.5 g/mol
InChI Key: GFVFTGXEQFEVCF-UHFFFAOYSA-N
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Description

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate is a structurally complex ester featuring a 1,4-dioxa-8-azaspiro[4.5]decyl moiety attached to a para-substituted phenyl ring, which is further linked to an ethyl hexanoate chain.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 6-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate

InChI

InChI=1S/C22H31NO5/c1-2-26-21(25)6-4-3-5-20(24)19-9-7-18(8-10-19)17-23-13-11-22(12-14-23)27-15-16-28-22/h7-10H,2-6,11-17H2,1H3

InChI Key

GFVFTGXEQFEVCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate typically involves multiple steps. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate phenyl derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate exhibit promising anticancer properties. For instance, derivatives of spirocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance its efficacy as a lead compound in the development of novel anticancer agents .

Antioxidant Activity

Research has shown that certain structural motifs present in this compound could contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's potential as an antioxidant could be explored further in therapeutic applications aimed at reducing oxidative damage in cells .

Drug Delivery Systems

The lipophilic nature of this compound makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research into polymeric nanocarriers incorporating this compound could lead to improved delivery methods for targeted therapies .

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of advanced polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental degradation, making it suitable for applications in coatings and composites .

Photovoltaic Materials

The unique electronic properties of this compound suggest potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in the development of more efficient solar cells. Research into the integration of such compounds into photovoltaic systems is ongoing and shows promise for renewable energy applications .

Case Study: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines (A549 lung adenocarcinoma and MCF7 breast cancer). The results demonstrated that specific modifications to the compound’s structure significantly enhanced its cytotoxic effects compared to standard chemotherapeutics .

Case Study: Development of Drug Delivery Systems

A recent investigation explored the use of this compound in formulating lipid-based nanoparticles for the delivery of hydrophobic drugs. The study highlighted improved encapsulation efficiency and controlled release profiles, suggesting that this compound could be pivotal in advancing drug delivery technologies .

Mechanism of Action

The mechanism of action of Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic component and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on substituent variations, ester chain length, and substitution patterns. Data are derived from synthesized derivatives and market reports (Table 1).

Heterocyclic Substituent Variations

  • 1,4-Dioxa-8-azaspiro[4.5]decyl vs. Morpholine/Piperazine Derivatives Morpholine Derivatives: Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898770-85-9) exhibits a lower molecular weight (333.43 g/mol) and boiling point (463.1°C) compared to the spiro-containing compound, likely due to reduced steric bulk. Its density (1.108 g/cm³) suggests moderate lipophilicity, which may influence bioavailability . Piperazine Derivatives: Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (CAS 898763-63-8) has a higher molecular weight (346.46 g/mol) and boiling point (466.7°C) than the morpholine analog, attributed to the additional methyl group on the piperazine ring. The density (1.079 g/cm³) indicates slightly improved solubility compared to the spiro system . Spirocyclic System: The 1,4-dioxa-8-azaspiro[4.5]decyl group introduces a rigid, bicyclic structure, which may enhance metabolic stability and binding selectivity in biological systems compared to flexible amines like morpholine or piperazine .

Ester Chain Length

  • Hexanoate vs. Octanoate: Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS 898782-16-6) shares the spiro system but features a longer octanoate chain. This modification increases molecular weight (417.55 g/mol) and boiling point (543.6°C) compared to hexanoate derivatives, suggesting enhanced thermal stability but reduced solubility .

Substitution Position on Phenyl Ring

  • Para vs. Ortho Substitution: Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6) demonstrates that ortho substitution on the phenyl ring may sterically hinder interactions with target receptors compared to para-substituted analogs.

Table 1: Comparative Physicochemical Properties of Ethyl Hexanoate Derivatives

Compound Name Heterocyclic Substituent Position Ester Chain Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate* 1,4-dioxa-8-azaspiro[4.5]decyl para Hexanoate C24H35NO5 417.55 ~540 (estimated) ~1.14 (estimated)
Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate Morpholinyl para Hexanoate C19H27NO4 333.43 463.1 1.108
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 4-Methylpiperazinyl para Hexanoate C20H30N2O3 346.46 466.7 1.079
Ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate 1,4-dioxa-8-azaspiro[4.5]decyl para Octanoate C24H35NO5 417.55 543.6 1.14

*Data for the main compound are inferred from structural analogs.

Biological Activity

Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate is a complex organic compound characterized by its spirocyclic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and the biological implications they present.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 6-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate, with a molecular formula of C22H31NO5C_{22}H_{31}NO_5 and a molecular weight of approximately 389.5 g/mol . The presence of the spirocyclic moiety may contribute to its biological activity by allowing specific interactions with biological targets.

The biological activity of this compound is thought to involve its interaction with various molecular targets, particularly in the central nervous system (CNS). The spirocyclic structure enables the compound to fit into unique binding sites on proteins or enzymes, modulating their activity and triggering various biochemical pathways .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of the spirocyclic structure may possess antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains . The mechanism is likely related to the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

2. Neuroprotective Effects
Some studies have explored the potential neuroprotective effects of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety. These compounds have been evaluated for their ability to bind to sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter release .

3. Antioxidant Properties
The antioxidant capacity of similar compounds has been investigated, suggesting that they can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to their neuroprotective effects .

Case Studies and Research Findings

A notable study evaluated related piperidine compounds as sigma receptor ligands, revealing high affinity for σ1 receptors and selectivity for σ2 receptors . This selectivity is crucial for developing therapeutic agents targeting specific neurological conditions.

Study Findings Relevance
Sigma Receptor StudyHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)Potential for neuroprotective drugs
Antimicrobial EvaluationEfficacy against bacterial strainsImplications for new antibiotic development
Antioxidant AssessmentScavenging of free radicalsSupports neuroprotective claims

Q & A

What are the recommended protocols for synthesizing Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate?

Category : Basic
Answer :
The synthesis involves refluxing precursors like spirocyclic diones with substituted benzothiazolyl amines in dry benzene at 80°C for 3 hours, followed by recrystallization from anhydrous THF. Key steps include stoichiometric control of reactants (e.g., 0.01 mol ratios) and solvent purity to avoid side reactions. Post-synthesis purification via column chromatography (e.g., silica gel) is critical for isolating the target compound. Characterization should include melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) to confirm structural integrity .

How can researchers resolve contradictions in spectral data (e.g., NMR/IR discrepancies) for this compound?

Category : Advanced
Answer :
Contradictions often arise from impurities, tautomerism, or solvent effects. Cross-validate using complementary techniques:

  • 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography for unambiguous stereochemical assignment.
    Document solvent interactions (e.g., DMSO-induced shifts) and compare with computational predictions (DFT-based IR/NMR simulations) to identify anomalies .

What computational methods are effective for predicting reaction pathways or optimizing synthesis?

Category : Advanced
Answer :

  • Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key reactions like spirocycle formation .
  • AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize parameters (temperature, solvent polarity) via virtual screening .
  • Reaction path search algorithms narrow experimental conditions by integrating computational outputs with high-throughput experimentation data .

What advanced characterization techniques are critical for confirming the spirocyclic structure?

Category : Basic
Answer :

  • Single-crystal X-ray diffraction provides definitive proof of spirocyclic geometry and substituent orientation.
  • Dynamic NMR detects restricted rotation in the 1,4-dioxa-8-azaspiro[4.5]decyl moiety.
  • Vibrational circular dichroism (VCD) resolves enantiomeric purity if chiral centers are present .

How can researchers design experiments to study the compound’s stability under varying pH/temperature conditions?

Category : Advanced
Answer :

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 40–80°C for 1–4 weeks. Monitor degradation via HPLC-MS.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions.
  • Light exposure tests : Assess photostability under UV/visible light using quartz cells and track decomposition via UV-Vis spectroscopy .

What methodologies are recommended for investigating potential biological activity (e.g., enzyme inhibition)?

Category : Advanced
Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC50 determination).
  • Molecular docking : Predict binding affinity to active sites using AutoDock Vina or Schrödinger Suite.
  • Cell permeability studies : Use Caco-2 monolayers or PAMPA assays to evaluate bioavailability .

How can factorial design improve synthesis yield or purity?

Category : Advanced
Answer :
Apply a 2^k factorial design to test variables:

  • Factors : Reaction time, temperature, catalyst loading, solvent polarity.
  • Responses : Yield, purity (HPLC area%).
    Use ANOVA to identify significant factors and optimize via response surface methodology (RSM). For example, maximize yield by tuning benzene reflux time and THF recrystallization temperature .

What strategies address stereochemical challenges during synthesis?

Category : Advanced
Answer :

  • Chiral auxiliaries : Introduce temporary stereochemical control during spirocycle formation.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.
  • Circular dichroism (CD) : Monitor enantiomeric excess during synthesis. Pair with chiral HPLC for validation .

How can researchers validate the compound’s role in interdisciplinary studies (e.g., materials science)?

Category : Advanced
Answer :

  • Thermal analysis : TGA/DSC to assess stability for polymer composites.
  • Surface morphology : SEM/AFM to study self-assembly or crystal packing.
  • Hybrid computational-experimental workflows : Integrate DFT (electronic properties) with experimental conductivity measurements .

What steps mitigate risks of data bias in biological or chemical studies?

Category : Advanced
Answer :

  • Blinded experiments : Separate synthesis and analysis teams to avoid confirmation bias.
  • Replicate studies : Perform triplicate runs with independent batches.
  • Open-source data platforms : Share raw spectra/chromatograms for peer validation. Use tools like IvySCI to cross-reference literature and flag outliers .

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